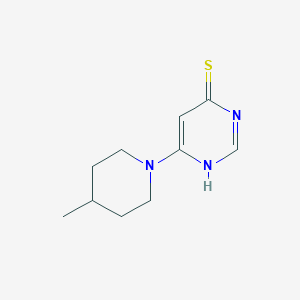

6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-Methylpiperidin-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group and a thione group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 4-methylpiperidine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the 4-methylpiperidine acts as a nucleophile, attacking the electrophilic center of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the thione group, potentially converting the thione to a thiol.

Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht wegen seines Potenzials als bioaktives Molekül mit antimikrobiellen und antiviralen Eigenschaften.

Medizin: Studien zu seiner möglichen Verwendung in der Arzneimittelentwicklung, insbesondere als Gerüst für die Entwicklung neuer therapeutischer Mittel.

Industrie: Einsatz bei der Entwicklung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 6-(4-Methylpiperidin-1-yl)pyrimidin-4(3H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, wodurch deren Aktivität möglicherweise gehemmt oder ihre Funktion moduliert wird. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Ähnliche Verbindungen:

Pyrimidinderivate: Verbindungen wie 2-(1-Piperazinyl)-4,6-dichlorpyrimidin und 5-[1-(4-Chlorphenyl)-2-phenylethyl]-2,4,6-trichlorpyrimidin weisen strukturelle Ähnlichkeiten auf.

Thion-haltige Verbindungen: Andere Thion-haltige Heterocyclen wie Thiazole und Thiadiazole zeigen ähnliche chemische Reaktivität.

Einzigartigkeit: 6-(4-Methylpiperidin-1-yl)pyrimidin-4(3H)-thion ist aufgrund der Kombination des Pyrimidinrings mit der 4-Methylpiperidin-1-yl-Gruppe und der Thionfunktionalität einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es zu einer wertvollen Verbindung für Forschung und Entwicklung wird.

Wirkmechanismus

The mechanism of action of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine Derivatives: Compounds like 2-(1-piperazinyl)-4,6-dichloro pyrimidine and 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloro pyrimidine share structural similarities.

Thione-Containing Compounds: Other thione-containing heterocycles, such as thiazoles and thiadiazoles, exhibit similar chemical reactivity.

Uniqueness: 6-(4-Methylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to the combination of the pyrimidine ring with the 4-methylpiperidin-1-yl group and the thione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel |

C10H15N3S |

|---|---|

Molekulargewicht |

209.31 g/mol |

IUPAC-Name |

6-(4-methylpiperidin-1-yl)-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C10H15N3S/c1-8-2-4-13(5-3-8)9-6-10(14)12-7-11-9/h6-8H,2-5H2,1H3,(H,11,12,14) |

InChI-Schlüssel |

ATLRGAYOXIHGML-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(CC1)C2=CC(=S)N=CN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495825.png)

![N-{2-[(2,4-dimethoxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12495846.png)

![methyl N-{[(2-aminophenyl)sulfanyl]acetyl}phenylalaninate](/img/structure/B12495852.png)

![11-Bromobenzo[b]naphtho[1,2-d]furan](/img/structure/B12495853.png)

![2-{4-[1-(4-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12495863.png)

![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)

![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)

![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)

![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)